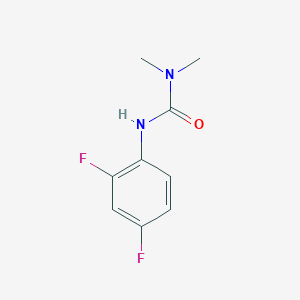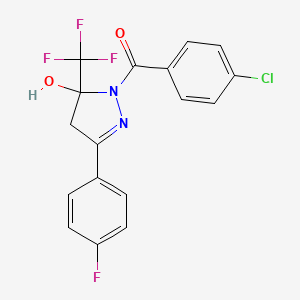
1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperazine, a cyclic organic compound that has been used in the synthesis of various drugs and pharmaceuticals. The synthesis and properties of 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate have been extensively studied, and its potential applications in scientific research have been explored.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate involves the modulation of neurotransmitter receptor activity. This compound has been shown to bind to specific sites on these receptors and alter their function, leading to changes in neuronal signaling and behavior. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its effects.
Biochemical and physiological effects:
1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects, including changes in neurotransmitter release, neuronal excitability, and behavior. This compound has been used to study the role of neurotransmitter receptors in various physiological processes, including mood regulation, addiction, and pain perception.
実験室実験の利点と制限
The advantages of using 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate in lab experiments include its high purity, stability, and specificity for certain neurotransmitter receptors. This compound can be used as a tool compound to study the function of these receptors and their role in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate. One area of research is the development of new derivatives of this compound with improved specificity and potency for certain neurotransmitter receptors. Another area of research is the application of this compound in drug discovery, particularly for the development of new treatments for mood disorders, addiction, and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis of 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate involves the reaction of 4-chlorobenzyl chloride and 2-fluorobenzylamine with piperazine in the presence of a suitable solvent and base. The reaction proceeds through a series of intermediates, which are subsequently converted to the final product by the addition of oxalic acid. The synthesis of this compound has been optimized to obtain high yields and purity, and various modifications have been made to the reaction conditions to improve the process.
科学的研究の応用
1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been used in various scientific research applications, including drug discovery, neuroscience, and molecular biology. This compound has been shown to modulate the activity of various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. It has also been used as a tool compound to study the function of these receptors and their role in various physiological processes.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2.C2H2O4/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZKQFUACQZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5228853.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5228867.png)
![1-{2-[1-(dimethylamino)ethyl]phenyl}-2,2,2-trifluoro-1-phenylethanol](/img/structure/B5228882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5228895.png)

![5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228916.png)

![N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5228935.png)


![7-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5228946.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 2-methylbenzoate](/img/structure/B5228959.png)
